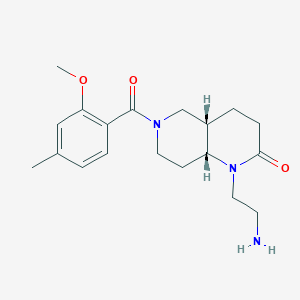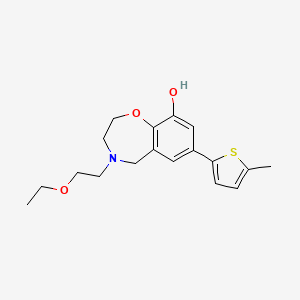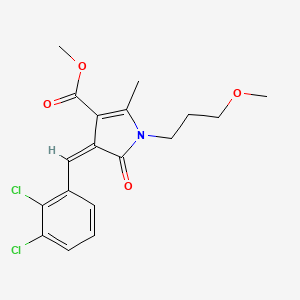![molecular formula C21H19N3O3S B5499910 N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide](/img/structure/B5499910.png)
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, commonly known as PSMA-617, is a small molecule ligand that specifically binds to prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein that is highly expressed in prostate cancer cells and is used as a target for imaging and therapy. PSMA-617 has gained significant attention in recent years due to its potential applications in cancer diagnosis and treatment.
Mecanismo De Acción
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 binds specifically to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, which is highly expressed in prostate cancer cells. The binding of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide leads to internalization of the compound into the cancer cell. N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been shown to induce apoptosis (cell death) in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.
Biochemical and Physiological Effects
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been shown to have a high affinity for N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, with a dissociation constant (Kd) of 0.15 nM. This high affinity allows for specific binding to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-expressing cells, making it a promising ligand for cancer diagnosis and treatment. N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has also been shown to induce apoptosis in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has several advantages for lab experiments. It has a high affinity for N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, making it a specific ligand for cancer cells. It can be conjugated with radionuclides for targeted radiation therapy. However, N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has some limitations for lab experiments. It requires specialized equipment for imaging and therapy, which may not be readily available in all labs. It also has a short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617. One area of research is the development of new N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-targeted ligands for cancer diagnosis and treatment. Another area of research is the optimization of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 conjugates for targeted therapy. Additionally, research is needed to determine the optimal dosing and administration of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 for cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 in humans.
Métodos De Síntesis
The synthesis of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 involves several steps, including the reaction of 4-bromo-N,N-dimethylbenzenesulfonamide with 4-aminobenzylamine to form N-(4-aminobenzyl)-N,N-dimethylbenzenesulfonamide. This compound is then reacted with 4-formylphenylboronic acid to form N-(4-aminobenzyl)-N,N-dimethyl-4-formylbenzenesulfonamide. Finally, this compound is reacted with N-(4-aminophenyl)acetamide to form N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617.
Aplicaciones Científicas De Investigación
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been extensively studied for its potential applications in cancer diagnosis and treatment. It has been used as a ligand for imaging prostate cancer cells using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has also been used as a targeted therapy for prostate cancer. It has been conjugated with radionuclides such as lutetium-177 and actinium-225 to deliver targeted radiation therapy to prostate cancer cells.
Propiedades
IUPAC Name |
N-[4-[[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(25)22-18-12-14-19(15-13-18)23-21(17-8-4-2-5-9-17)24-28(26,27)20-10-6-3-7-11-20/h2-15H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWUAQVURTZBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5499830.png)
![N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499837.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499842.png)
![isobutyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5499845.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5499851.png)
![1-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5499853.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5499869.png)
![3-(2-methoxyethyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5499876.png)


![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499890.png)

![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)